N-[4-(benzyloxy)phenyl]-4-fluorobenzamide
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Overview
Description
N-[4-(Benzyloxy)phenyl]-4-fluorobenzamide is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-fluorobenzamide typically involves a multi-step process:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Reduction to Benzyloxyphenyl Alcohol: The benzyloxybenzaldehyde is then reduced to 4-(benzyloxy)benzyl alcohol using a reducing agent like sodium borohydride.
Formation of Benzyloxyphenylamine: The benzyloxybenzyl alcohol is converted to 4-(benzyloxy)benzylamine through a reaction with ammonia or an amine source.
Coupling with 4-Fluorobenzoyl Chloride: Finally, the 4-(benzyloxy)benzylamine is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(benzyloxy)phenyl]-4-fluorobenzamide can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of N-[4-(benzyloxy)phenyl]-4-fluoroaniline.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
N-[4-(benzyloxy)phenyl]-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of anti-cancer agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties are leveraged in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)phenyl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain receptors, while the fluorobenzamide moiety contributes to its overall stability and reactivity. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Benzyloxy)phenyl]-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-[4-(Benzyloxy)phenyl]-4-chlorobenzamide: Contains a chlorine atom instead of fluorine.
N-[4-(Benzyloxy)phenyl]-4-methylbenzamide: Features a methyl group instead of fluorine.
Uniqueness
N-[4-(Benzyloxy)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
Molecular Formula |
C20H16FNO2 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-fluoro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16FNO2/c21-17-8-6-16(7-9-17)20(23)22-18-10-12-19(13-11-18)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
InChI Key |
WQQHINVWJONOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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